Product packaging for Fmoc-5-chloro-DL-tryptophan(Cat. No.:CAS No. 1219398-51-2)

Fmoc-5-chloro-DL-tryptophan

Cat. No.: B1322136
CAS No.: 1219398-51-2
M. Wt: 460.9 g/mol
InChI Key: ZRVDPQCSRZAYPG-UHFFFAOYSA-N
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Description

Unnatural Amino Acids as Research Tools in Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not naturally incorporated into proteins during ribosomal translation. bitesizebio.com They represent a significant expansion of the chemical diversity available for protein engineering, moving beyond the 20 canonical amino acids. nih.govfrontiersin.org UAAs can be chemically synthesized or, in some cases, produced via engineered biological pathways. nih.gov Their integration into proteins provides a powerful methodology for probing and manipulating biological systems.

The incorporation of UAAs into peptides and proteins is primarily achieved through two main approaches:

Chemical Synthesis: The most common method for creating peptides containing UAAs is solid-phase peptide synthesis (SPPS). This technique involves sequentially adding amino acids, including the desired UAA, to a growing chain anchored to a solid resin. The UAA, protected with groups like Fmoc, is added just like a natural amino acid. bitesizebio.com

Biological Incorporation: More advanced techniques engineer the cell's own protein-synthesis machinery. Methods like selective pressure incorporation (SPI) and stop codon suppression (SCS) allow for the in-vivo insertion of UAAs into a protein's structure. bitesizebio.comnih.gov These genetic code expansion strategies have enabled the creation of semi-synthetic organisms with novel protein functionalities. frontiersin.org

The unique side chains of UAAs introduce novel chemical functionalities, enabling a wide range of applications in chemical biology. nih.gov These applications allow for detailed studies of protein structure and function that are often not possible with standard proteinogenic amino acids.

Table 2: Selected Applications of Unnatural Amino Acids in Research

Application Description
Protein Engineering UAAs are used to enhance protein stability, catalytic activity, and other functions by introducing non-natural side chains. bitesizebio.comnih.gov
Fluorescent Labeling Incorporating fluorescent UAAs allows for the tracking of proteins within cells and the study of their dynamics and interactions using techniques like FRET analysis. bitesizebio.com
Photo-Crosslinking UAAs with photo-reactive groups, such as p-benzoyl-phenylalanine, can be used to "trap" and identify protein-protein or protein-nucleic acid interactions upon exposure to UV light. bitesizebio.com
Medicinal Chemistry UAAs are used as building blocks for peptidomimetics, which are compounds that mimic the structure of peptides to achieve enhanced therapeutic properties. bitesizebio.comnih.gov
Probing Enzyme Mechanisms Introducing UAAs with altered electronic or steric properties into an enzyme's active site helps to elucidate its catalytic mechanism.

The Role of Tryptophan Analogs in Advanced Peptide Science

Tryptophan is a unique amino acid due to its large, aromatic indole (B1671886) side chain, which often plays a critical role in protein structure and function, particularly in mediating interactions at membrane interfaces. plos.org Tryptophan analogs, which are synthetic derivatives of tryptophan, are therefore of significant interest in peptide science for their ability to fine-tune these properties. lookchem.com Halogenation—the substitution of a hydrogen atom with a halogen like chlorine or bromine—is a particularly effective modification. mdpi.com

Incorporating halogenated tryptophan analogs, such as 5-chloro-tryptophan, into a peptide sequence can confer several advantageous properties:

Enhanced Stability: The steric bulk of the halogen atom can provide structural stability, making the peptide more resistant to degradation by proteases. This is a crucial attribute for developing therapeutic peptides. eurekalert.org

Modulated Hydrophobicity: Halogenation increases the hydrophobicity of the amino acid side chain. This can alter how a peptide folds and interacts with its biological targets, such as cell membranes or receptor binding pockets. acs.org

Probing Molecular Interactions: The halogen atom can serve as a useful probe in structural biology studies. Its unique electronic properties can be detected by techniques like NMR spectroscopy to provide insights into peptide conformation and binding.

Novel Biological Activities: Peptides containing halogenated tryptophan analogs have been shown to possess a range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects. eurekalert.org For example, many naturally occurring marine peptides use brominated tryptophan for chemical defense. eurekalert.org

Fmoc-5-chloro-DL-tryptophan is a key reagent for accessing these benefits through SPPS. It allows for the precise, site-specific insertion of a chloro-tryptophan residue, enabling the rational design of peptides with tailored functions, from more stable antimicrobial agents to precisely targeted research probes. plos.orgrsc.org

Current and Future Research Trajectories for this compound

The use of this compound and other halogenated amino acids is a dynamic area of research with significant potential for future discoveries. Current research leverages these compounds to synthesize complex molecules and explore new biological functions.

Current Research Focus:

Synthesis of Natural Product Analogs: Many biologically active natural products, such as the argyrin family of antibiotics, contain unusual tryptophan derivatives. rsc.org Researchers use building blocks like this compound to synthesize analogs of these complex molecules to study their mode of action and develop more potent derivatives. rsc.org

Development of Antimicrobial Peptides (AMPs): The rise of antibiotic resistance has spurred research into new antimicrobial agents. Tryptophan-rich peptides are known for their antimicrobial properties, and incorporating halogenated analogs can enhance their stability and efficacy. plos.orgeurekalert.org

Metabolic Engineering and Biosynthesis: While chemical synthesis is the primary route for producing peptides with halogenated tryptophans, significant research is focused on engineering microorganisms to produce these compounds biologically. frontiersin.org Scientists are exploring and engineering halogenase enzymes, such as RebH, which can regiospecifically halogenate tryptophan, paving the way for more sustainable and scalable production. nih.govtandfonline.com

Future Research Trajectories:

De Novo Production in Engineered Organisms: A major future goal is the creation of microbial cell factories, like E. coli or yeast, that can produce complex peptides containing halogenated amino acids from simple feedstocks. researchgate.net This involves integrating the genes for halogenase enzymes and the peptide of interest into a single host organism for de novo biosynthesis.

Combinatorial Biosynthesis: By combining different halogenase enzymes with varied substrate specificities in engineered pathways, researchers aim to create libraries of new-to-nature halogenated molecules. tandfonline.comresearchgate.net This "plug-and-play" approach could rapidly generate novel compounds for drug screening.

Advanced Protein Therapeutics: The site-specific incorporation of halogenated tryptophans and other UAAs into larger protein therapeutics, such as antibodies, is a promising frontier. nih.gov These modifications could be used to fine-tune the pharmacological properties of protein drugs, leading to next-generation biologics with improved efficacy and stability.

New Bio-orthogonal Chemistries: The unique chemical properties of halogenated indoles may be exploited to develop new bio-orthogonal reactions, allowing for the specific labeling and manipulation of proteins in living systems.

The continued development of both synthetic and biosynthetic methods involving compounds like this compound will undoubtedly expand the toolkit of chemical biologists and medicinal chemists, leading to novel materials, research tools, and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21ClN2O4 B1322136 Fmoc-5-chloro-DL-tryptophan CAS No. 1219398-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDPQCSRZAYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 5 Chloro Dl Tryptophan and Its Derivatives

Strategies for Regioselective Indole (B1671886) Ring Halogenation

Achieving regioselectivity in the halogenation of the tryptophan indole ring is a key challenge in the synthesis of 5-chloro-tryptophan. Both enzymatic and chemical methods have been developed to control the position of halogenation.

Enzymatic Halogenation: Flavin-dependent halogenases have emerged as powerful biocatalysts for the regioselective halogenation of tryptophan. nih.govst-andrews.ac.ukresearchgate.net These enzymes offer high selectivity for specific positions on the indole ring, which is often difficult to achieve with traditional chemical methods. For the synthesis of 5-chloro-tryptophan, tryptophan 5-halogenases, such as PyrH, are of particular interest. nih.govst-andrews.ac.uknih.gov These enzymes bind tryptophan in a specific orientation within their active site, exposing the C5 position to the reactive chlorinating species. nih.gov The catalytic mechanism involves the generation of a reactive chlorine species from chloride ions and molecular oxygen, facilitated by the flavin cofactor. nih.gov Structural studies of these enzymes have provided insights into the basis of their regioselectivity, revealing a tryptophan-binding module that shields other potential reaction sites. nih.govst-andrews.ac.uk

Interactive Data Table: Comparison of Tryptophan Halogenases

EnzymePosition of HalogenationSubstrateReference
PyrH5Tryptophan nih.govst-andrews.ac.uknih.gov
RebH7Tryptophan researchgate.net
SttH6Tryptophan researchgate.net
PrnA7Tryptophan st-andrews.ac.uk

Chemical Halogenation: While enzymatic methods offer high selectivity, chemical halogenation remains a viable and often more scalable approach. Direct chlorination of tryptophan can lead to a mixture of products, making regioselective synthesis challenging. Therefore, indirect methods are often employed, starting with a pre-functionalized indole ring. For instance, the synthesis of 5-chloro-DL-tryptophan can be achieved from 5-chloroindole (B142107), which can be synthesized through various routes. A novel methodology involves the introduction of chlorine or bromine at the 5-position of tryptamines via 1-hydroxytryptamines. total-synthesis.com

Fmoc Protection Chemistry: Principles, Reaction Conditions, and Yield Optimization in Chloro-Tryptophan Synthesis

The protection of the α-amino group of 5-chloro-DL-tryptophan with the fluorenylmethyloxycarbonyl (Fmoc) group is a crucial step for its use in solid-phase peptide synthesis. The Fmoc group is favored due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine. wikipedia.org

Principles of Fmoc Protection: The Fmoc group is introduced by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Reaction Conditions: The Fmoc protection of 5-chloro-DL-tryptophan is typically carried out in a biphasic system, such as a mixture of an organic solvent (e.g., dioxane or DMF) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). total-synthesis.comaralezbio-store.com The base neutralizes the hydrochloric acid or N-hydroxysuccinimide byproduct formed during the reaction. Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) can also be employed. aralezbio-store.com

Yield Optimization: Optimizing the yield of Fmoc-5-chloro-DL-tryptophan involves controlling several reaction parameters. The choice of Fmoc reagent can influence the reaction efficiency and the formation of side products. Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and reduced tendency to form di- and tripeptide impurities. total-synthesis.com The pH of the reaction mixture is critical; a slightly alkaline pH is necessary to deprotonate the amino group, enhancing its nucleophilicity, while avoiding excessively basic conditions that could lead to the hydrolysis of the Fmoc reagent. Temperature and reaction time are also important factors to consider for maximizing the yield and purity of the final product.

Stereoselective Synthesis Approaches for L- and D-Enantiomers of 5-chloro-tryptophan Derivatives

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the synthesis of enantiomerically pure Fmoc-5-chloro-L-tryptophan and Fmoc-5-chloro-D-tryptophan is of significant importance.

Chiral Resolution of Racemic 5-chloro-DL-tryptophan: One common approach to obtain the individual enantiomers is through the resolution of the racemic mixture of 5-chloro-DL-tryptophan. This can be achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of the diastereomers allow for their separation by fractional crystallization. Another method involves enzymatic resolution, where an enzyme selectively acts on one enantiomer of a derivatized racemate, such as N-acyl-5-chloro-DL-tryptophan, allowing for the separation of the unreacted enantiomer. chemicalbook.com Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), can also be employed for the analytical and preparative separation of the enantiomers. google.com

Asymmetric Synthesis: Asymmetric synthesis provides a more direct route to the enantiomerically pure compounds. This can be achieved by using chiral auxiliaries, which temporarily attach to the molecule and direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net For example, a Strecker synthesis of 5-chloro-tryptophan can be made asymmetric by using a chiral amine like (S)-α-methylbenzylamine. chemicalbook.com The Schöllkopf chiral auxiliary is another powerful tool for the asymmetric synthesis of tryptophan analogues. nih.gov

Novel Synthetic Routes for this compound Precursors

The availability of suitable precursors is essential for the efficient synthesis of this compound.

Synthesis of 5-chloroindole: 5-Chloroindole is a key precursor for the synthesis of 5-chlorotryptophan. One synthetic route involves the Vilsmeier-Haack formylation of 5-chloroindole to produce 5-chloroindole-3-carboxaldehyde, which can then be converted to the amino acid. chemicalbook.com

Synthesis of 5-chloroindole-3-carboxaldehyde: This compound serves as a versatile intermediate. Its synthesis can be achieved by the formylation of 5-chloroindole using phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction). st-andrews.ac.ukresearchgate.netnih.gov This aldehyde can then be elaborated into the tryptophan side chain through various synthetic transformations.

Analytical Validation of Synthetic Purity and Identity in Research-Scale Production

Ensuring the purity and confirming the identity of synthesized this compound and its derivatives are critical for their intended applications. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the chemical and chiral purity of Fmoc-amino acids. chemicalbook.comnih.gov Reversed-phase HPLC is commonly used to determine the chemical purity, separating the desired product from starting materials and byproducts. Chiral HPLC, utilizing a chiral stationary phase, is essential for determining the enantiomeric excess of the L- and D-enantiomers. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. chemicalbook.comrsc.orgnih.govlibretexts.orgmiamioh.eduquizlet.com Electrospray ionization (ESI) is a soft ionization technique commonly used for Fmoc-amino acids. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide structural information and help to confirm the identity of the compound. rsc.orgnih.govlibretexts.orgmiamioh.eduquizlet.com

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniqueInformation ObtainedReference
High-Performance Liquid Chromatography (HPLC)Chemical and enantiomeric purity wikipedia.orgchemicalbook.comnih.gov
Mass Spectrometry (MS)Molecular weight and structural fragmentation chemicalbook.comrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed molecular structure and purity chemicalbook.comhmdb.canih.gov

Incorporation Techniques in Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-5-chloro-DL-tryptophan

Solid-phase peptide synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. springernature.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group is standard practice, offering mild deprotection conditions that are compatible with a wide range of sensitive amino acids, including modified tryptophans. springernature.comslideshare.net

Achieving high coupling efficiency at every step is critical for the successful synthesis of the final peptide product. 5z.com For incorporating this compound, as with other bulky or unusual amino acids, the choice of coupling reagent is paramount to drive the reaction to completion and minimize side reactions.

Common high-efficiency coupling reagents used in modern Fmoc-SPPS include aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). biorxiv.org These reagents react with the free carboxyl group of the incoming Fmoc-amino acid to form a highly reactive activated species, facilitating rapid amide bond formation. springernature.com

To further optimize kinetics, several strategies can be employed:

Reagent Concentration: Using high concentrations of the activated amino acid can accelerate the coupling reaction. creative-peptides.com

Temperature: While most SPPS is performed at room temperature, increasing the temperature, sometimes with microwave assistance, can help overcome difficult couplings, especially in hydrophobic or aggregation-prone sequences. slideshare.netspringernature.com

Solvent Choice: N,N-Dimethylformamide (DMF) is the most common solvent, but for sequences prone to aggregation, the use of N-methylpyrrolidone (NMP) or the addition of chaotropic salts can improve solvation and reaction rates. springernature.com

The efficiency of both the coupling and the subsequent Fmoc-deprotection steps can be monitored in real-time on automated synthesizers by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection. 5z.combachem.com This allows for the extension of reaction times if a particular coupling, such as the addition of the bulky 5-chlorotryptophan, proves to be slow. neulandlabs.com

The indole (B1671886) side chain of tryptophan is susceptible to several side reactions during SPPS, and the presence of a chloro-substituent can further influence its reactivity. Key strategies are focused on protecting the indole nitrogen and preventing degradation during acid-catalyzed steps.

Indole Protection: The indole ring is electron-rich and can be attacked by cationic species generated during the repeated acidic treatments of deprotection in Boc-based synthesis or during the final cleavage in Fmoc-SPPS. cpcscientific.com A common side reaction involves the transfer of sulfonyl protecting groups (like Pmc or Pbf) from arginine residues to the tryptophan indole ring. springernature.com To prevent this and other modifications, the indole nitrogen of tryptophan is often protected with an acid-labile tert-butyloxycarbonyl (Boc) group. Therefore, using Fmoc-Trp(Boc)-OH is the most effective strategy to prevent such side reactions. springernature.com It is inferred that for 5-chlorotryptophan, a similar indole protection strategy would be essential.

Aspartimide Formation: In sequences containing aspartic acid, base-catalyzed aspartimide formation can occur during the piperidine-mediated Fmoc deprotection, leading to chain termination or the formation of iso-peptide bonds. nih.gov While not directly related to the tryptophan residue, it is a common side reaction in Fmoc-SPPS that must be managed through optimized deprotection conditions or the use of specific protecting groups on the aspartate side chain.

Oxidation: The tryptophan side chain can be susceptible to oxidation. nih.gov This is typically managed by ensuring an inert atmosphere (nitrogen or argon) during synthesis and cleavage, and by adding antioxidants or scavengers to the final cleavage cocktail. chim.it

The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved with a high concentration of trifluoroacetic acid (TFA). nih.gov The choice of resin determines the C-terminal functionality (acid or amide), while the cleavage cocktail composition is critical for preserving sensitive residues like 5-chlorotryptophan. researchgate.net

Resin Selection:

Wang Resin: Used to generate a C-terminal carboxylic acid.

Rink Amide Resin: Used to generate a C-terminal amide. The cleavage from Rink Amide resin can sometimes be more challenging and may benefit from specific cleavage cocktails. chim.itnih.gov

Cleavage Cocktails: Because TFA treatment generates highly reactive cationic species (e.g., tert-butyl cations from tBu protecting groups), scavengers must be included in the cleavage cocktail to trap these electrophiles and prevent them from modifying sensitive residues like tryptophan. chim.itresearchgate.net For peptides containing tryptophan, methionine, or cysteine, standard cocktails are often insufficient.

A common and effective cocktail for tryptophan-containing peptides is Reagent K . nih.govnih.gov This mixture is also recommended for cleaving tryptophan-containing peptides from PAL resins, which are similar to amide-producing resins. nih.gov Another option is Reagent R , which is particularly useful for minimizing byproducts when arginine is also present in the sequence. springernature.comchim.it

Table 1: Common Cleavage Cocktails for Tryptophan-Containing Peptides
Reagent NameCompositionPrimary Use & NotesReference
Reagent KTFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5)General-purpose cocktail for peptides with sensitive residues including Trp, Cys, Met, and Tyr. Recommended for Trp-containing peptides on PAL/amide resins. chim.itnih.gov
Reagent RTFA / Thioanisole / Anisole / EDT (90 / 5 / 3 / 2)Ideal for peptides with sulfonyl-protected Arginine (Pmc, Pbf) to prevent transfer of the protecting group to the Trp indole ring. springernature.comchim.it
Reagent BTFA / Phenol / Water / Triisopropylsilane (TIS) (88 / 5 / 5 / 2)A lower-odor option where TIS is the primary scavenger. Effective for scavenging trityl groups but may not fully protect Met or Cys from oxidation. chim.itnih.gov

The percentages in the table are typically v/v (volume/volume) or a combination of w/w and v/v. nih.gov The cleavage reaction is usually performed for 1-4 hours at room temperature. researchgate.net

Solution-Phase Peptide Synthesis Methodologies for Complex Structures

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical method for peptide construction. In this approach, protected amino acids are coupled sequentially in a homogenous organic solvent. After each coupling or deprotection step, the intermediate product is isolated and purified, typically through precipitation or chromatography, before proceeding to the next step. researchgate.net

While more labor-intensive than SPPS for long sequences, LPPS offers distinct advantages for certain applications:

Scalability and Cost: It is often more cost-effective and easier to scale up for large-scale manufacturing of shorter peptides.

High Purity: The purification of intermediates at each stage ensures that side products are removed early, leading to a higher purity of the final crude product.

Flexibility for Modifications: LPPS allows chemists to pause the synthesis to perform complex chemical modifications on the peptide intermediate in solution, such as incorporating non-standard amino acids, fluorophores, or lipid chains.

Biochemical and Genetic Code Expansion Methodologies for Site-Specific Protein Incorporation

Genetic code expansion provides a powerful method for incorporating non-canonical amino acids (ncAAs), including halogenated tryptophans, into proteins at specific sites in living cells (in vivo) or in cell-free systems. This technology hijacks the cell's natural protein translation machinery. To achieve this, an orthogonal translation system is required, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).

This orthogonal pair must meet two key criteria:

The engineered aaRS must specifically recognize and charge the ncAA (e.g., 5-chlorotryptophan) onto its partner tRNA.

The aaRS must not recognize any of the 20 canonical amino acids, and the orthogonal tRNA must not be recognized by any of the cell's endogenous synthetases.

The site of incorporation is programmed by introducing a unique codon into the gene of interest, typically the amber stop codon (TAG), which is then recognized by the anticodon of the orthogonal tRNA. Researchers have successfully developed autonomous E. coli cells capable of both biosynthesizing other halogenated tryptophans (such as 6-chloro- and 7-chloro-tryptophan) from simple halide salts and incorporating them into target proteins with high efficiency and fidelity. This is achieved by introducing plasmids that express the engineered aaRS/tRNA pair along with the necessary halogenase enzymes. A similar system could be engineered for the specific incorporation of 5-chlorotryptophan.

Table 2: Key Components for Genetic Code Expansion
ComponentFunctionExample/Requirement
Host OrganismProvides the translational machinery (ribosomes, etc.).E. coli, yeast, mammalian cells.
Orthogonal aaRSSpecifically attaches the ncAA to the orthogonal tRNA.An engineered synthetase (e.g., derived from M. jannaschii TyrRS or PheRS) mutated to recognize 5-chlorotryptophan.
Orthogonal tRNACarries the ncAA to the ribosome.A tRNA with a CUA anticodon to recognize the amber (TAG) stop codon.
Target GeneThe gene encoding the protein of interest.Modified to contain an in-frame amber (TAG) codon at the desired incorporation site.
ncAA SupplyThe non-canonical amino acid itself.5-chlorotryptophan supplied in the growth medium or biosynthesized in situ by engineered enzymes.

Challenges and Innovations in Incorporating Halogenated Tryptophans into Biomacromolecules

The incorporation of halogenated tryptophans like 5-chlorotryptophan offers significant advantages for protein engineering but also presents unique challenges that have spurred innovative solutions.

Challenges:

Chemical Synthesis: During SPPS, the electron-withdrawing nature of the chlorine atom can potentially affect the reactivity of the indole ring, and care must be taken to prevent side reactions during synthesis and cleavage, necessitating specialized protecting groups and scavenger cocktails. springernature.com

Genetic Incorporation: The primary challenge is the development of a truly orthogonal and highly efficient aaRS/tRNA pair. The engineered synthetase must be exquisitely specific for the target halogenated tryptophan over the natural tryptophan to ensure high fidelity of protein translation.

Enzymatic Halogenation: While post-translational modification using halogenase enzymes is a promising approach, these enzymes often exhibit strict substrate specificity, typically acting on free tryptophan or specific peptide sequences, which can limit their general applicability. For example, some tryptophan halogenases only modify the C-terminal tryptophan residue of a peptide.

Innovations:

Late-Stage Diversification: To overcome the complexities of synthesizing many different peptide analogues from scratch, methods for the late-stage modification of native peptides have been developed. Recent work has shown that tryptophan residues in fully formed peptides can be selectively sulfenylated at the C2 position of the indole ring under mild conditions, allowing for the rapid diversification of peptide libraries. This approach could potentially be adapted for other modifications.

Engineered Halogenases: Researchers are engineering tryptophan halogenase enzymes to expand their substrate scope beyond free tryptophan. By creating mutants, scientists have successfully halogenated tryptophan residues within specific peptide motifs and even on the surface of folded proteins, paving the way for post-expression modification of biomacromolecules.

Autonomous Biosynthesis: A significant breakthrough has been the creation of autonomous cells that can both biosynthesize various halogenated tryptophans from inexpensive salts (e.g., NaCl) and genetically incorporate them into proteins. This innovation bypasses the need for costly and sometimes difficult chemical synthesis of the ncAA, making the production of halogenated proteins more scalable and cost-effective.

Applications As Biochemical and Biophysical Probes in Chemical Biology

Development of Fluorescent Probes Utilizing 5-chloro-DL-tryptophan for Biological Systems

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a widely exploited phenomenon in protein science. The introduction of a halogen atom, such as chlorine, modulates these fluorescent properties, creating a sensitive reporter of the local environment. The fluorescence emission of 5-chlorotryptophan is particularly responsive to changes in solvent polarity and accessibility.

When incorporated into a peptide or protein, the fluorescence quantum yield and emission maximum of 5-chlorotryptophan can shift based on its surroundings. For instance, in a non-polar, buried environment within a protein's core, the fluorescence intensity is typically enhanced with a blue-shifted emission maximum. Conversely, exposure to a polar, aqueous environment leads to quenching of the fluorescence and a red-shifted emission maximum. This solvatochromic behavior allows researchers to monitor processes such as protein folding, conformational changes, and the binding of ligands or other macromolecules.

Table 1: Environmental Sensitivity of 5-chlorotryptophan Fluorescence

Environment Relative Fluorescence Intensity Emission Maximum (λmax) Interpretation
Non-polar (e.g., buried in protein core) High Blue-shifted (~330-340 nm) Shielded from solvent, hydrophobic environment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Conformational and Environmental Studies

The presence of the chlorine atom in 5-chloro-DL-tryptophan provides a unique handle for Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR are standard techniques for protein structural analysis, the introduction of a ¹⁹F or, in this case, a ³⁵Cl/³⁷Cl nucleus can offer specific advantages. Although chlorine NMR is less common than ¹⁹F NMR due to the quadrupolar nature of chlorine isotopes, the electronic effect of the chlorine atom on the neighboring ¹H and ¹³C nuclei of the indole ring can be observed and utilized.

The chemical shifts of the protons and carbons on the indole ring of 5-chlorotryptophan are sensitive to the local electronic environment. Changes in protein conformation, ligand binding, or post-translational modifications in the vicinity of the chloro-substituted tryptophan can lead to measurable changes in these chemical shifts. This allows for the site-specific monitoring of structural and dynamic events at the location of the probe. For example, the incorporation of halogenated tryptophan analogs has been used to study conformational heterogeneity in proteins.

Exploiting Chloro-Substitution for Other Spectroscopic and Analytical Probes

Beyond fluorescence and NMR, the chloro-substitution can be exploited for other spectroscopic and analytical techniques. The heavy atom effect of chlorine can influence the photophysical properties of the indole ring, potentially enhancing intersystem crossing from the singlet excited state to the triplet state. This can be useful in phosphorescence-based studies, which can provide information on slower dynamic processes in proteins.

Furthermore, the unique mass of the chlorine atom makes 5-chlorotryptophan-containing peptides and proteins readily distinguishable in mass spectrometry. This can aid in the identification and quantification of labeled molecules in complex biological samples.

Probing Protein-Ligand Interactions and Dynamic Conformational Changes

The environmental sensitivity of 5-chlorotryptophan's spectroscopic signals makes it an excellent tool for studying protein-ligand interactions. When a ligand binds to a protein near the 5-chlorotryptophan residue, the local environment of the probe is altered, leading to a change in its fluorescence or NMR spectrum. This change can be monitored to determine binding affinities (Kd), kinetics, and the stoichiometry of the interaction.

Similarly, dynamic conformational changes in a protein can be tracked by observing the spectroscopic properties of an incorporated 5-chlorotryptophan probe. For instance, the transition of a protein from a closed to an open conformation can expose a previously buried 5-chlorotryptophan residue to the solvent, resulting in a detectable change in its fluorescence. This approach has been instrumental in understanding the mechanisms of enzyme catalysis, signal transduction, and other dynamic cellular processes.

Table 2: Application of 5-chlorotryptophan in Monitoring Protein-Ligand Binding

State Spectroscopic Change (Fluorescence) Spectroscopic Change (NMR) Interpretation
Unbound Protein Baseline fluorescence and chemical shifts Baseline chemical shifts Probe in its native environment

Investigation of Microenvironmental Polarity and Hydration within Peptide and Protein Structures

The polarity and hydration of the microenvironment within a peptide or protein are critical for its structure, stability, and function. The solvatochromic properties of 5-chlorotryptophan's fluorescence provide a direct means to probe these characteristics. By incorporating the probe at specific sites, researchers can map the polarity profile along a peptide chain or across a protein surface.

A blue-shifted fluorescence emission is indicative of a non-polar, dehydrated environment, such as the core of a folded protein or a membrane-spanning domain. In contrast, a red-shifted emission suggests a more polar and hydrated environment, typical of solvent-exposed regions. This information is invaluable for understanding how proteins interact with membranes, how enzymes create specific microenvironments within their active sites, and how peptides fold into their functional conformations. The sensitivity of halogenated tryptophan analogs to hydration makes them powerful tools for investigating the role of water in biological processes.

Structure Activity Relationship Sar Studies

Investigating the Conformational Impact of 5-chloro-DL-tryptophan within Peptide Sequences

The incorporation of 5-chloro-DL-tryptophan into a peptide sequence can induce significant changes in the local and global conformation of the peptide. The indole (B1671886) ring of tryptophan is known to engage in various non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions, which are crucial for the three-dimensional structure and stability of peptides and proteins. The addition of a chlorine atom at the 5-position of the indole ring can modulate these interactions.

The chlorine atom is more electronegative and larger than a hydrogen atom, which can lead to altered steric and electronic properties of the indole side chain. These changes can influence the side-chain rotamer populations (χ1 angles) of the 5-chloro-tryptophan residue itself and adjacent amino acids. nih.gov The preferred rotameric states can, in turn, affect the peptide backbone torsion angles (φ and ψ), potentially leading to shifts in secondary structure elements like α-helices and β-sheets. For instance, the introduction of a bulky and electronegative substituent could favor or disfavor specific side-chain orientations to minimize steric clashes and optimize electrostatic interactions within the peptide. While direct NMR or X-ray crystallography studies specifically on peptides containing Fmoc-5-chloro-DL-tryptophan are not widely reported in the provided literature, the fundamental principles of peptide conformation suggest that such a modification would have a tangible impact on the peptide's structural landscape.

Analysis of the Electronic and Steric Effects of Chloro-Substitution on Receptor Binding and Biological Activity

The chloro-substituent at the 5-position of the tryptophan indole ring introduces significant electronic and steric alterations that can profoundly impact receptor binding and biological activity. The electron-withdrawing nature of the chlorine atom can decrease the electron density of the indole ring, which can affect its ability to participate in electron-transfer processes and alter its hydrogen-bonding capabilities. nih.gov This modification can be critical in interactions with biological receptors where the tryptophan residue is involved in key binding motifs.

From a steric perspective, the chlorine atom increases the van der Waals radius of the indole ring. This increased bulk can either enhance binding affinity through improved hydrophobic interactions within a receptor's binding pocket or, conversely, lead to steric hindrance that prevents optimal binding. The "magic chloro" effect, a well-documented phenomenon in drug discovery, highlights that the introduction of a chlorine atom can lead to a substantial increase in potency. chemrxiv.org This enhancement is often attributed to a combination of improved steric fit, increased hydrophobicity favoring membrane permeability, and favorable electronic interactions. chemrxiv.org For example, in the context of antimicrobial peptides, halogenation of tryptophan has been shown to modulate activity. nih.gov

The following table summarizes the potential electronic and steric effects of the 5-chloro substitution on tryptophan's interactions:

PropertyEffect of 5-Chloro SubstitutionPotential Impact on Receptor Binding
Electronic Electron-withdrawingModulates hydrogen bonding, cation-π, and π-π stacking interactions.
Steric Increased van der Waals radiusCan improve hydrophobic interactions or cause steric hindrance.
Hydrophobicity IncreasedMay enhance membrane permeability and binding to hydrophobic pockets.

Comparative SAR with Other Halogenated Tryptophan Analogs (e.g., fluoro-, bromo-tryptophan) and Parent Tryptophan

A comparative analysis of different halogen substitutions at the 5-position of the tryptophan ring reveals a trend in how the nature of the halogen influences biological activity. The properties of the halogen, such as its size, electronegativity, and polarizability, play a crucial role. Generally, as we move down the halogen group from fluorine to bromine, the atomic radius increases, and electronegativity decreases.

5-Fluoro-tryptophan: The small size and high electronegativity of fluorine can lead to unique electronic effects with minimal steric perturbation compared to the parent tryptophan. The C-F bond is highly polarized and can participate in favorable electrostatic interactions.

5-Chloro-tryptophan: As discussed, chlorine offers a balance of steric bulk and electronic effects that have proven beneficial in many bioactive molecules. chemrxiv.org

5-Bromo-tryptophan: The larger size of bromine can provide more significant steric bulk, which can be advantageous for filling larger hydrophobic pockets in a receptor. Bromination is a post-translational modification observed in some naturally occurring antimicrobial peptides. nih.gov

The following table provides a comparative overview of the properties of different 5-halogenated tryptophan analogs and their potential implications for SAR studies.

Analogvan der Waals Radius of Halogen (Å)Electronegativity (Pauling Scale)Potential SAR Implications
Tryptophan1.20 (H)2.20 (H)Baseline for comparison.
5-Fluoro-tryptophan1.47 (F)3.98 (F)Minimal steric change, significant electronic perturbation.
5-Chloro-tryptophan1.75 (Cl)3.16 (Cl)Moderate steric and electronic effects, often enhances potency.
5-Bromo-tryptophan1.85 (Br)2.96 (Br)Increased steric bulk, potential for enhanced hydrophobic interactions.

Computational Chemistry Approaches to Predicting and Rationalizing SAR

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of halogenated tryptophan analogs like 5-chloro-tryptophan. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can offer insights into how chloro-substitution affects peptide conformation, stability, and interaction with biological targets.

MD simulations can be employed to explore the conformational landscape of peptides containing 5-chloro-tryptophan. These simulations can reveal preferred side-chain rotamers and backbone dihedral angles, providing a dynamic picture of the structural impact of the halogen substituent. escholarship.org Furthermore, free energy calculations can be used to predict the binding affinity of the modified peptide to its receptor.

QM calculations can elucidate the electronic effects of the chlorine atom on the indole ring. By calculating properties such as the electrostatic potential surface and molecular orbital energies, researchers can understand how chlorination alters the non-covalent interaction potential of the tryptophan side chain. escholarship.org These computational approaches can guide the rational design of novel peptide analogs with improved activity by predicting the effects of different substitutions before their chemical synthesis.

Influence of Stereoisomerism (D- vs. L-form) on Biological and Structural Properties

The stereochemistry of the α-carbon of an amino acid is fundamental to the structure and function of peptides. While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of D-amino acids can have profound effects on the biological and structural properties of peptides.

The use of this compound introduces a racemic mixture of both the D- and L-isomers into peptide synthesis, which would typically be resolved to study the effects of a single stereoisomer. The substitution of an L-amino acid with its D-enantiomer in a peptide sequence can dramatically alter the peptide's secondary and tertiary structure. researchgate.net This is because the side chain of a D-amino acid projects from the opposite side of the peptide backbone compared to an L-amino acid, disrupting established secondary structures like α-helices and β-sheets.

From a biological perspective, peptides containing D-amino acids are often more resistant to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This can lead to a significantly longer in vivo half-life and improved bioavailability of the peptide drug. However, the altered conformation of a D-amino acid-containing peptide can also lead to reduced or altered receptor binding affinity. Therefore, the strategic incorporation of D-5-chloro-tryptophan can be a tool to enhance peptide stability, but its impact on biological activity must be carefully evaluated.

The following table summarizes the key differences between peptides containing L- and D-5-chloro-tryptophan:

PropertyL-5-chloro-tryptophanD-5-chloro-tryptophan
Backbone Conformation Conforms to standard Ramachandran plots for L-amino acids.Occupies disallowed regions of the Ramachandran plot for L-amino acids, often disrupting secondary structures. researchgate.net
Proteolytic Stability Susceptible to degradation by proteases.Generally resistant to proteolytic degradation.
Receptor Binding Can participate in specific receptor interactions.May have reduced, altered, or in some cases, enhanced receptor affinity due to conformational changes.
Natural Occurrence The natural stereoisomer for protein synthesis.Non-natural, used for synthetic peptide modification.

Advanced Analytical and Spectroscopic Characterization in Research Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Fmoc-5-chloro-DL-tryptophan and its Conjugates

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and particularly with mass spectrometry (LC-MS), stands as a cornerstone for the analysis of this compound. These techniques offer high resolution and sensitivity for the separation, identification, and quantification of the compound and its derivatives.

Optimization of Derivatization Protocols for Enhanced Detection and Reproducibility

The derivatization of amino acids with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a well-established method to enhance their detection by UV and fluorescence detectors in HPLC. nih.gov The optimization of this derivatization protocol for 5-chloro-DL-tryptophan is critical for achieving reliable and reproducible results. Key parameters that require careful optimization include:

pH of the reaction medium: The reaction between Fmoc-Cl and the amino group of 5-chloro-DL-tryptophan is highly pH-dependent. Alkaline conditions, typically achieved using a borate (B1201080) buffer, are necessary to ensure the amino group is deprotonated and available for nucleophilic attack on the Fmoc-Cl. nih.gov

Molar ratio of Fmoc-Cl to amino acid: An excess of the derivatizing agent is generally required to drive the reaction to completion. However, a large excess can lead to the formation of byproducts that may interfere with the chromatographic analysis. researchgate.net

Reaction time and temperature: The derivatization reaction is typically rapid, but sufficient time must be allowed for complete reaction. The reaction is usually carried out at room temperature. researchgate.net

Solvent composition: The choice of solvent can influence the solubility of both the reactants and the derivatized product, thereby affecting the reaction efficiency. nih.gov

A typical optimized protocol would involve reacting 5-chloro-DL-tryptophan with Fmoc-Cl in a borate buffer at a pH between 9.0 and 11.4 for a defined period, followed by quenching of the excess reagent. nih.govresearchgate.net The resulting this compound can then be directly analyzed by HPLC.

The table below summarizes key parameters for the optimization of the Fmoc-Cl derivatization reaction.

ParameterTypical RangeRationale
pH 9.0 - 11.4Ensures deprotonation of the amino group for efficient nucleophilic attack on Fmoc-Cl.
Molar Ratio (Fmoc-Cl:Amino Acid) 5:1 to 10:1Drives the reaction to completion while minimizing byproduct formation.
Reaction Time 5 - 40 minutesAllows for complete derivatization without significant degradation.
Temperature Room TemperatureSufficient for the reaction to proceed without inducing degradation.
Quenching Agent Primary or secondary aminesRemoves excess Fmoc-Cl to prevent interference in the analysis.

Method Validation for Quantitative Analysis in Complex Biological and Synthetic Matrices

The quantitative analysis of this compound in complex matrices such as biological fluids or synthetic reaction mixtures requires rigorous method validation to ensure the accuracy and reliability of the results. nih.gov Key validation parameters, as defined by international guidelines, include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Matrix Effects: In LC-MS analysis, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. longdom.org The assessment of matrix effects is crucial and can be performed by comparing the response of the analyte in the matrix to its response in a neat solution. chromatographyonline.com

The following table provides an example of acceptance criteria for the validation of a quantitative HPLC-UV method for this compound.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (Relative Standard Deviation, % RSD) ≤ 15%
Specificity No significant interference at the analyte's retention time
Matrix Effect (% Signal Suppression/Enhancement) Within ± 15%

Advanced Spectroscopic Techniques for Structural Elucidation and Biophysical Analysis

Spectroscopic techniques are indispensable for the detailed characterization of this compound at the molecular level.

UV-Vis Absorption Spectroscopy for Concentration Determination and Chromophore Studies

UV-Vis absorption spectroscopy is a straightforward and widely used technique for the quantification of this compound in solution. The molecule possesses two primary chromophores: the fluorenyl group of the Fmoc protecting group and the indole (B1671886) ring of the 5-chlorotryptophan moiety.

The Fmoc group exhibits strong absorption maxima around 265 nm and 300 nm. The indole ring of tryptophan typically shows absorption maxima around 280 nm. researchgate.net The presence of the chloro-substituent at the 5-position of the indole ring is expected to cause a slight red-shift in the absorption maximum. The UV-Vis spectrum of this compound is a composite of these absorptions.

For concentration determination, measurements are typically made at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize errors. A calibration curve of absorbance versus concentration is constructed using standards of known concentration, following the Beer-Lambert law.

Fluorescence Spectroscopy for Environmental Sensitivity and Quenching Studies within Peptides

The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local microenvironment, making it a powerful probe for studying the structure and dynamics of peptides and proteins. nih.gov The introduction of a chlorine atom at the 5-position of the indole ring can modulate its fluorescence properties, including the quantum yield and lifetime.

Changes in the polarity of the solvent or the binding of the tryptophan-containing peptide to other molecules can lead to shifts in the emission maximum and changes in fluorescence intensity. researchgate.net This environmental sensitivity can be exploited to monitor conformational changes in peptides or their interactions with binding partners.

Fluorescence quenching studies can provide information about the accessibility of the 5-chlorotryptophan residue to quenching agents in solution. researchgate.net Furthermore, intramolecular quenching can occur if the 5-chlorotryptophan residue is in proximity to other amino acid residues that can act as quenchers, providing insights into the peptide's three-dimensional structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed atomic-level structural and dynamic information about this compound. Both ¹H and ¹³C NMR spectroscopy are routinely used for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Characteristic signals for the aromatic protons of the fluorenyl and indole rings, as well as the aliphatic protons of the tryptophan side chain and the Fmoc group, can be identified.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing further confirmation of the structure.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish through-bond and through-space correlations between protons and carbons, allowing for a complete and unambiguous assignment of all signals. Furthermore, NMR can be used to study the dynamics of the molecule, including conformational exchange and rotational motions. For peptides containing this compound, NMR can provide detailed insights into their solution structure and interactions with other molecules. scielo.br

Insufficient Data for In-Depth Analysis of this compound in Advanced Mass Spectrometry

Despite a comprehensive search of available scientific literature and databases, detailed research findings and specific data tables concerning the application of this compound in mass spectrometry for peptide sequence verification and post-translational modification (PTM) characterization are not publicly available. Therefore, the following article cannot be generated as requested.

The initial objective was to construct a detailed article focusing on the advanced analytical and spectroscopic characterization of peptides synthesized with this compound. The intended scope was to specifically address its role in mass spectrometry for verifying peptide sequences and characterizing PTMs. However, the foundational research detailing these specific applications appears to be absent from the public domain.

While general principles of peptide synthesis using Fmoc-protected amino acids and the analysis of peptides by mass spectrometry are well-documented, the specific use of the 5-chloro modification on tryptophan for these analytical purposes is not described in available literature. Searches for the fragmentation patterns of peptides containing 5-chlorotryptophan, which would be essential for sequence verification, and for studies utilizing this compound as a mass tag to identify other PTMs, did not yield any specific results.

General information on related topics was found, including:

The use of mass spectrometry to identify naturally occurring halogenated tryptophan residues in peptides.

The detection of mass shifts in proteins due to the incorporation of chlorinated tryptophan.

The synthesis of peptides using various Fmoc-protected amino acids.

The general principles of tandem mass spectrometry for peptide sequencing and PTM analysis.

However, none of the available resources provide the specific, in-depth research findings required to populate the requested article section "6.2.4. Mass Spectrometry for Peptide Sequence Verification and Post-Translational Modification Characterization" with content directly related to this compound. The creation of detailed research findings and data tables, as stipulated in the instructions, is therefore not possible.

Emerging Research Frontiers and Future Perspectives

Rational Design of Modified Peptides and Peptidomimetics for Enhanced Stability and Bioactivity

The introduction of halogen atoms, such as chlorine, into amino acid side chains is a strategic approach to modulate the physicochemical and structural properties of peptides. Halogenation can significantly enhance the hydrophobicity of amino acid residues, a factor that has been linked to increased biological activity in antimicrobial peptides and peptidomimetics. nih.gov The chlorine atom at the 5-position of the indole (B1671886) ring of tryptophan in Fmoc-5-chloro-DL-tryptophan can lead to peptides with improved proteolytic stability. This is because the modification can hinder the recognition and cleavage by proteases, thereby extending the in vivo half-life of peptide-based therapeutics. mdpi.com

The rational design of peptides incorporating this compound allows for the fine-tuning of their therapeutic properties. For instance, in the development of new antibiotics, the increased hydrophobic volume provided by the chlorine atom can enhance the interaction of the peptide with bacterial cell membranes, leading to improved antimicrobial potency. nih.gov Furthermore, the unique electronic properties of the chlorinated indole ring can influence intramolecular and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the peptide's conformation and its binding affinity to biological targets. nih.gov

Below is a table summarizing the potential effects of incorporating 5-chlorotryptophan into peptides:

PropertyEffect of 5-Chlorotryptophan IncorporationRationale
Bioactivity Potential for enhancementIncreased hydrophobicity can improve membrane interaction and target binding.
Proteolytic Stability Generally increasedSteric hindrance and altered electronic properties can reduce enzymatic degradation. mdpi.com
Conformation Can be significantly alteredModified side chain influences folding and secondary structure formation.
Binding Affinity May be increased or decreasedDepends on the specific interactions with the target molecule.

High-Throughput Screening and Combinatorial Library Applications for Drug Discovery and Probe Development

High-throughput screening (HTS) of combinatorial peptide libraries is a powerful strategy for the discovery of novel drug candidates and biological probes. americanpeptidesociety.org The use of this compound in the synthesis of these libraries introduces a significant element of chemical diversity, increasing the probability of identifying peptides with desired biological activities. nih.gov

A notable example of the utility of this approach is the discovery of 5-chlorotryptophan-containing antibiotics through a metabologenomics-assisted high-throughput screening of actinomycete extracts. chemrxiv.org This study identified new non-ribosomal peptide families, longicatenamycins and nonopeptins, which incorporate 5-chlorotryptophan and exhibit broad-spectrum antibiotic activity. chemrxiv.org This discovery highlights the potential of screening natural product libraries and subsequently using synthetic combinatorial libraries incorporating this compound to optimize the lead compounds.

The "split-and-mix" synthesis method is commonly employed for generating vast combinatorial peptide libraries on solid supports. americanpeptidesociety.org By including this compound as one of the building blocks, researchers can systematically explore the impact of this halogenated residue on the activity and selectivity of the peptides. The screening of such libraries against a specific biological target can be performed using various assay formats, including fluorescence-based assays. nih.gov

The following table outlines the steps involved in using this compound in combinatorial library screening for drug discovery:

StepDescriptionKey Considerations
1. Library Design Define the positions for incorporating 5-chlorotryptophan and other amino acids.Consider the desired properties of the final peptide (e.g., target binding, solubility).
2. Library Synthesis Utilize solid-phase peptide synthesis (SPPS) with a "split-and-mix" approach. americanpeptidesociety.orgEnsure efficient coupling of this compound.
3. High-Throughput Screening Screen the library against the biological target using a suitable assay. nih.govThe assay should be robust, sensitive, and amenable to automation.
4. Hit Identification Identify the "hit" peptides that exhibit the desired activity.Use deconvolution strategies or on-bead screening followed by mass spectrometry. nih.gov
5. Lead Optimization Synthesize and test analogs of the hit peptides to improve their properties.Further modifications can include other non-natural amino acids.

Investigations into the Role of Chloro-Tryptophan in Self-Assembling Peptide Systems

Self-assembling peptides are of great interest for the development of novel biomaterials, such as hydrogels for tissue engineering and drug delivery. The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. Both the tryptophan residue and the Fmoc protecting group are known to promote peptide self-assembly. nih.govmdpi.com

The indole side chain of tryptophan plays a crucial role in stabilizing protein structures and promoting molecular interactions that lead to self-assembly. nih.govfigshare.com The Fmoc group, with its planar aromatic fluorenyl moiety, also strongly favors π-π stacking, which can drive the formation of fibrillar nanostructures and hydrogels. mdpi.comrsc.orgresearchgate.net The introduction of a chlorine atom to the tryptophan indole ring in this compound is expected to modulate these self-assembly properties. The increased hydrophobicity and altered electronic nature of the chlorinated indole ring can influence the packing of the peptide molecules and the morphology of the resulting self-assembled structures.

While specific studies on the self-assembly of peptides containing this compound are still emerging, research on related Fmoc-amino acids demonstrates their potential as low molecular weight hydrogelators. researchgate.netnih.gov It is hypothesized that the incorporation of 5-chlorotryptophan could lead to hydrogels with altered mechanical properties, release kinetics for encapsulated drugs, and biocompatibility.

Interdisciplinary Research Integrating Organic Synthesis, Biophysics, and Computational Biology for Functional Design

The development of functional peptides and peptidomimetics based on this compound necessitates a highly interdisciplinary approach. This involves a synergistic combination of organic synthesis, biophysical characterization, and computational modeling.

Organic Synthesis: The efficient and stereoselective synthesis of this compound is the foundational step. This is followed by its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), a well-established technique that allows for the precise construction of desired peptide sequences. advancedchemtech.com

Biophysics: A variety of biophysical techniques are employed to characterize the structure and function of the resulting peptides. These include:

Circular Dichroism (CD) Spectroscopy: To study the secondary structure (e.g., α-helix, β-sheet) of the peptides in solution.

Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan indole ring (which is modulated by the chlorine substitution) can be used to probe the local environment and conformational changes of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information and to study the dynamics of the peptide.

Electron Microscopy (e.g., TEM, SEM): To visualize the morphology of self-assembled peptide nanostructures.

Computational Biology: Molecular modeling and simulations are increasingly important tools for the rational design of peptides. digitellinc.combyu.edu Computational methods can be used to:

Predict the effect of incorporating 5-chlorotryptophan on the peptide's conformation and stability.

Simulate the binding of the peptide to its biological target, providing insights into the key interactions.

Model the self-assembly process of peptides, helping to understand the formation of nanostructures. udel.edu

This integrated approach allows for a cycle of design, synthesis, and testing, leading to the development of peptides with optimized properties for specific applications.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. Traditional solid-phase peptide synthesis (SPPS) often involves the use of large quantities of hazardous solvents and reagents. advancedchemtech.com Research is actively being pursued to develop more sustainable methods for the synthesis of peptides, including those containing modified amino acids like this compound.

Key areas of focus in green peptide chemistry include:

Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives.

Reduced Solvent Usage: Developing protocols that minimize the number of washing steps, which are a major source of solvent waste in SPPS. advancedchemtech.com For example, in-situ Fmoc removal strategies are being explored.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Utilizing methods like ultrasound-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov

Water-Based Synthesis: The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide synthesis to be performed in aqueous media. nih.govsemanticscholar.org

The application of these green chemistry principles to the synthesis and use of this compound will be crucial for its sustainable development and application in various fields.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Fmoc-5-chloro-DL-tryptophan, and how does the chloro-substitution impact reaction efficiency?

  • Methodological Answer : Synthesis typically involves introducing the Fmoc (fluorenylmethyloxycarbonyl) protecting group to 5-chloro-DL-tryptophan under anhydrous conditions. The chloro substituent at the indole ring’s 5th position may reduce nucleophilicity, requiring careful optimization of coupling reagents (e.g., HBTU/DIPEA) and extended reaction times . Purification via reversed-phase HPLC is recommended to achieve >95% purity, as minor impurities (e.g., dehalogenated byproducts) can arise during synthesis . Storage should follow anhydrous, sealed conditions at 2–8°C to prevent hydrolysis of the Fmoc group .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~396.8 g/mol for C₂₆H₂₁ClN₂O₄) and detect isotopic patterns consistent with chlorine .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to verify the chloro-substitution’s position (e.g., deshielding of indole protons near Cl) and Fmoc group integrity .
  • HPLC : Monitor purity using C18 columns with UV detection at 280 nm, as the indole ring provides strong absorbance .

Advanced Research Questions

Q. How does the 5-chloro substitution in Fmoc-tryptophan influence peptide stability and folding compared to other halogenated analogs (e.g., 5-fluoro or 6-chloro derivatives)?

  • Methodological Answer : The 5-chloro group increases steric hindrance and electron-withdrawing effects, which can alter π-π stacking in peptide structures. Comparative studies using circular dichroism (CD) and molecular dynamics simulations are recommended. For example:

  • CD Spectroscopy : Compare helical or β-sheet propensities in model peptides with 5-chloro vs. 5-fluoro-DL-tryptophan .
  • Thermal Denaturation Assays : Measure Tm values to assess stability differences. Chloro derivatives may exhibit higher Tm due to enhanced hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

  • Methodological Answer : Discrepancies may arise from competing side reactions (e.g., dehalogenation or Fmoc cleavage). To address this:

  • pH-Controlled Stability Studies : Use buffer systems (pH 2–10) to monitor degradation via HPLC-MS. Acidic conditions may protonate the indole nitrogen, reducing Cl⁻ elimination .
  • Radical Scavengers : Add antioxidants (e.g., BHT) during synthesis to suppress radical-mediated dehalogenation .

Q. How can this compound be applied to study tryptophan catabolism pathways in immune regulation or disease models?

  • Methodological Answer : The chloro group mimics electron-deficient tryptophan metabolites, making it useful for probing enzymes like indoleamine 2,3-dioxygenase (IDO). Methodologies include:

  • Enzyme Inhibition Assays : Compare IDO activity using this compound vs. natural substrates via kynurenine quantification (absorbance at 360 nm) .
  • Cell-Based Studies : Incorporate the derivative into peptide antigens to evaluate T-cell response modulation in autoimmune or cancer models .

Data Analysis and Interpretation

Q. How should researchers statistically validate the reproducibility of this compound’s physicochemical properties across batches?

  • Methodological Answer : Implement a quality-control framework:

  • Batch-to-Batch Variability Analysis : Use ANOVA to compare HPLC purity, NMR spectra, and MS data across ≥3 independent syntheses .
  • Control Standards : Include a reference sample (e.g., commercially available Fmoc-5-fluoro-DL-tryptophan) to normalize experimental outcomes .

Q. What computational tools are recommended to predict the impact of 5-chloro substitution on peptide-receptor binding dynamics?

  • Methodological Answer : Leverage molecular docking (e.g., AutoDock Vina) and quantum mechanics/molecular mechanics (QM/MM) simulations to model interactions. Key steps:

  • Docking Studies : Compare binding affinities of chloro-substituted vs. wild-type tryptophan peptides to receptors (e.g., serotonin receptors) .
  • Electrostatic Potential Maps : Visualize how the chloro group alters charge distribution using Gaussian09 .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 hazard) .
  • Ventilation : Perform synthesis/purification in a fume hood to avoid inhalation of fine particles .

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